molecular formula C9H11IN2O B2739401 1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde CAS No. 2101197-10-6

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde

Cat. No.: B2739401
CAS No.: 2101197-10-6
M. Wt: 290.104
InChI Key: MJRWDMPHIPRZRX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde is a versatile small molecule scaffold used in various chemical and biological research applications. This compound is characterized by its unique structure, which includes a cyclopentyl group, an iodine atom, and a pyrazole ring with an aldehyde functional group. Its molecular formula is C9H11IN2O, and it has a molecular weight of 290.1 g/mol .

Preparation Methods

The synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the palladium-catalyzed coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide under ambient pressure . This method allows for the formation of the pyrazole ring, which is then further functionalized to introduce the cyclopentyl and aldehyde groups.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, oxidizing agents, and reducing agents. The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted pyrazole derivatives.

Scientific Research Applications

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-cyclopentyl-4-iodopyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRWDMPHIPRZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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